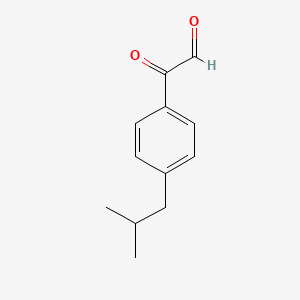

2-(4-Isobutylphenyl)-2-oxoacetaldehyde

説明

Contextualization within Pharmaceutical Chemistry Research

The isobutylphenyl moiety is a key structural feature of several well-known pharmaceutical compounds, most notably Ibuprofen (B1674241), which is 2-(4-isobutylphenyl)propanoic acid. researchgate.netencyclopedia.com In the synthesis of Ibuprofen and its derivatives, various intermediates bearing the 4-isobutylphenyl group are of significant interest. central.educhemicalbook.com One such prominent intermediate is 2-(4-isobutylphenyl)propionaldehyde (B1582749), also known as ibuprofen aldehyde. chemicalbook.comsynzeal.com This compound is structurally similar to the subject of this article, differing by the presence of a methyl group instead of an additional oxygen atom on the carbon adjacent to the phenyl ring.

However, there is no available research that positions 2-(4-Isobutylphenyl)-2-oxoacetaldehyde as an intermediate, metabolite, or derivative in the synthesis or study of any pharmaceutical compound. Its potential role in medicinal chemistry, therefore, remains entirely speculative and is not supported by any published findings.

Significance as a Research Target and Intermediate in Organic Synthesis

As a molecule, this compound possesses the structural characteristics of an α-ketoaldehyde. α-Ketoaldehydes are a class of organic compounds that can be valuable as versatile building blocks in organic synthesis due to their two reactive carbonyl groups. rsc.org General methods for the synthesis of α-ketoaldehydes have been developed. rsc.org

Despite the potential reactivity of the α-ketoaldehyde functional group, no synthetic routes targeting or utilizing this compound have been described in the chemical literature. Its application as a research target for the development of new synthetic methodologies or as an intermediate in the preparation of more complex molecules has not been documented. The compound is notably absent from catalogs of chemical suppliers and databases of chemical reactions.

Historical Development of Research Surrounding this compound

A historical review of chemical research reveals no timeline for the study of this compound. The trajectory of research on related compounds, such as the various synthetic routes to Ibuprofen, has been well-documented since the mid-20th century. encyclopedia.com These synthetic pathways involve a range of intermediates, but this compound is not among them. central.edugoogle.com

Consequently, there are no foundational studies, key discoveries, or notable advancements to report regarding this specific chemical entity. Its history in the context of scientific research is, as far as publicly accessible records show, non-existent.

Data Tables

Due to the absence of research data for this compound, no data tables can be generated.

Structure

3D Structure

特性

分子式 |

C12H14O2 |

|---|---|

分子量 |

190.24 g/mol |

IUPAC名 |

2-[4-(2-methylpropyl)phenyl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-10-3-5-11(6-4-10)12(14)8-13/h3-6,8-9H,7H2,1-2H3 |

InChIキー |

JKKRCQVPHWCBRO-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C=O |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 2-(4-Isobutylphenyl)-2-oxoacetaldehyde

While specific literature detailing the synthesis of this compound is not extensively documented, established methods for the preparation of aryl glyoxals can be applied. A prevalent and well-documented method for synthesizing phenylglyoxal (B86788) and its derivatives is the oxidation of the corresponding acetophenone. wikipedia.orgorgsyn.org In this context, the logical precursor for the target molecule is 4'-isobutylacetophenone (B122872).

The oxidation of the α-methyl group of an aryl methyl ketone to an aldehyde is a classic transformation, frequently accomplished using selenium dioxide (SeO₂). orgsyn.orgadichemistry.com This reaction, known as the Riley oxidation, is a reliable method for producing 1,2-dicarbonyl compounds. adichemistry.com The synthesis would, therefore, likely proceed via the following two-step sequence:

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to produce 4'-isobutylacetophenone.

Selenium Dioxide Oxidation: The resulting 4'-isobutylacetophenone is then oxidized with selenium dioxide, typically in a solvent like dioxane with a catalytic amount of water, to yield this compound. orgsyn.orgnih.gov

The reaction conditions for the selenium dioxide oxidation of acetophenones have been optimized over the years, with microwave-assisted methods significantly reducing reaction times from hours to minutes. researchgate.net

Development of Novel Synthetic Methodologies

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. Research into the synthesis of α-ketoaldehydes has led to the development of several innovative approaches that offer advantages over traditional stoichiometric oxidants like SeO₂.

Chemo- and Regioselective Approaches

The challenge in synthesizing α-ketoaldehydes lies in selectively oxidizing the desired position without over-oxidation or side reactions. Chemo- and regioselective methods are therefore highly valuable. While not specifically demonstrated for this compound, rhodium-catalyzed reactions of β-ketoacids with alkynes have been shown to be highly chemo- and regioselective, producing γ,δ-unsaturated ketones. nih.gov Such strategies, while not directly applicable, highlight the ongoing efforts to control selectivity in complex organic transformations.

Catalytic Synthesis Protocols

A significant advancement in the synthesis of α-ketoaldehydes is the use of catalytic oxidation methods, which are more atom-economical and avoid the use of toxic heavy metal reagents. A notable example is the copper(I)-catalyzed selective oxidation of α-hydroxy ketones using molecular oxygen as the oxidant. rsc.orgrsc.org This method provides a straightforward and efficient route to a variety of aromatic and aliphatic α-ketoaldehydes in moderate to good yields. rsc.org

For the synthesis of this compound, this catalytic approach would involve the oxidation of the precursor, 1-(4-isobutylphenyl)-2-hydroxyethanone. This precursor can be synthesized from 4'-isobutylacetophenone. This catalytic method represents a greener alternative to the use of selenium dioxide.

| Catalyst System | Substrate | Product | Yield | Reference |

| Cu(I) / O₂ | α-Hydroxy Ketones | α-Keto Aldehydes | Up to 87% | rsc.orgrsc.org |

Asymmetric Synthesis and Enantiomeric Control in Related Oxoacetaldehydes

The direct asymmetric synthesis of α-oxoacetaldehydes is a challenging task due to the high reactivity of the aldehyde group. Research in this area has primarily focused on the enantioselective synthesis of their precursors, namely α-hydroxy ketones and α-hydroxy aldehydes. google.comnih.gov

Biocatalytic approaches have shown significant promise in producing enantiomerically enriched α-hydroxy ketones. nih.gov For example, thiamine (B1217682) diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones. nih.gov Additionally, reductases from various microorganisms can catalyze the stereoselective reduction of α-diketones to chiral α-hydroxy ketones. google.com

Another strategy involves the asymmetric synthesis of chiral tertiary α-hydroxy aldehydes using methodologies based on 1,3-oxathianes. acs.orgdocumentsdelivered.com These chiral α-hydroxy carbonyl compounds can then be oxidized to the corresponding α-oxoacetaldehydes, thereby transferring the stereochemical information. The enantiomeric control is thus established before the formation of the final α-oxoacetaldehyde moiety.

Derivatization and Functionalization of this compound

The presence of two adjacent carbonyl groups in this compound offers a rich landscape for chemical transformations, allowing for the synthesis of a wide array of derivatives. The aldehyde group is generally more reactive towards nucleophiles than the ketone group. libretexts.orglibretexts.org

Transformations of the α-Oxoacetaldehyde Moiety

The α-oxoacetaldehyde functional group can undergo a variety of reactions, including nucleophilic additions, cycloadditions, and rearrangements.

Nucleophilic Addition: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.orgopenochem.orgkhanacademy.orgpressbooks.pub Reactions with amines, for instance, can lead to the formation of imines or more complex heterocyclic structures. The reaction of phenylglyoxal with amino acids has been studied, indicating that it reacts readily with arginine residues in proteins. researchgate.net This suggests that this compound could be used as a chemical probe in biological systems.

Cycloaddition Reactions: The dicarbonyl moiety can participate in cycloaddition reactions. For example, α-diketones can undergo photo-induced [2+2], [4+2], or [4+4] cycloadditions with alkenes and alkynes, providing a route to complex cyclic structures. mdpi.comnih.gov Novel [3+2] cycloaddition reactions of α-keto aldehydes with cyclopropylmethylsilanes have also been developed to construct tetrahydrofuran (B95107) skeletons. oup.com

Rearrangements: Under acidic, basic, or thermal conditions, α-hydroxy ketones can undergo a 1,2-migration of an alkyl or aryl group, a transformation known as the α-ketol rearrangement. wikipedia.org While the substrate is an α-ketoaldehyde, related rearrangements could potentially be induced under specific conditions.

Formation of Heterocycles: The 1,2-dicarbonyl structure is a key synthon for the synthesis of various heterocyclic compounds. For instance, condensation with 1,2-diamines leads to the formation of quinoxalines. rsc.org

The reactivity of the α-oxoacetaldehyde moiety is summarized in the table below:

| Reaction Type | Reagent/Conditions | Product Type | Reference |

| Nucleophilic Addition | Amines, Amino Acids | Imines, Protein Adducts | researchgate.net |

| Cycloaddition | Alkenes, Alkynes (photo-induced) | Oxetanes, other cycloadducts | mdpi.comnih.gov |

| Cycloaddition | Cyclopropylmethylsilanes | Tetrahydrofurans | oup.com |

| Condensation | 1,2-Diamines | Quinoxalines | rsc.org |

Modifications of the Isobutylphenyl Aromatic System

There is no available information detailing the chemical modifications of the isobutylphenyl aromatic system of this compound.

Synthesis of Conjugates and Hybrid Molecular Architectures

There is no available information regarding the synthesis of conjugates and hybrid molecular architectures starting from this compound.

Exploration of Chemical Reactivity and Reaction Mechanisms

Mechanistic Investigations of the α-Keto Aldehyde Reactivity

The reactivity of 2-(4-isobutylphenyl)-2-oxoacetaldehyde is dominated by the two adjacent carbonyl groups. The aldehyde carbonyl is significantly more electrophilic than the ketone carbonyl due to the steric hindrance and electronic effects of the 4-isobutylphenyl group. The electron-withdrawing nature of the ketone group further activates the aldehyde, making it highly susceptible to nucleophilic attack. nih.gov

Mechanistically, nucleophilic addition to the aldehyde carbon is the primary pathway. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. The presence of two carbonyl groups allows for complex reaction cascades. In aqueous solutions, aryl glyoxals like this compound often exist in equilibrium with their hydrate (B1144303) form, where a molecule of water has added across the aldehyde's C=O bond. nih.gov This hydration is a crucial factor in its reactivity profile.

The α-keto aldehyde moiety can be described by the following key reactive features:

Highly Electrophilic Aldehyde: The primary site for nucleophilic attack.

Electrophilic Ketone: A secondary site for nucleophilic attack, generally less reactive than the aldehyde.

Enolizable Protons: While the aldehyde proton is not acidic, protons on adjacent carbon atoms in reactants can be abstracted in base-catalyzed reactions, leading to enolate formation and subsequent condensation.

Role in Condensation and Cycloaddition Reactions

By analogy with other aryl glyoxals, this compound is an excellent substrate for condensation and cycloaddition reactions, serving as a versatile building block for heterocyclic compounds. nih.gov

Condensation Reactions: These reactions typically involve the initial nucleophilic attack at the aldehyde carbonyl, followed by cyclization and dehydration. The compound can participate in multicomponent reactions where three or more reactants combine in a single step to form a complex product. For instance, in reactions involving active methylene (B1212753) compounds, the high reactivity of the aldehyde facilitates Knoevenagel-type condensations.

Table 1: Potential Condensation Reactions

| Reactant(s) | Catalyst | Potential Product Class |

|---|---|---|

| 4-Hydroxycoumarin, Malononitrile | Graphene Oxide | Dihydropyrano[c]chromenes nih.gov |

| Amine, Terminal Alkyne | Gold Catalyst | Substituted Furans nih.gov |

| Hydroxylamine (B1172632) | Acid/Base | Aldoxime researchgate.net |

Cycloaddition Reactions: These reactions involve the formation of a cyclic product from two or more unsaturated molecules. While thermal [2+2] cycloadditions of two alkenes are typically forbidden, photochemical cycloadditions are common. openstax.org The carbonyl groups of this compound can participate in such reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The carbonyl group can act as a dienophile, particularly when activated by electron-withdrawing groups. It can react with conjugated dienes to form six-membered heterocyclic rings. libretexts.orglibretexts.orgmdpi.com

[2+2] Photocycloaddition (Paternò-Büchi Reaction): Upon photochemical excitation, the ketone or aldehyde carbonyl can react with an alkene to form a four-membered oxetane (B1205548) ring. This is a characteristic reaction of excited-state carbonyl compounds.

[4+4] Photocycloaddition: This reaction involves two diene systems combining to form an eight-membered ring upon photoexcitation. wikipedia.org While less common for a simple α-keto aldehyde, it highlights the diverse possibilities of photochemical cycloadditions.

Oxidative and Reductive Transformations of the Chemical Compound

The two distinct carbonyl functionalities of this compound allow for selective or complete oxidative and reductive transformations.

Oxidative Transformations: The aldehyde group is readily oxidized to a carboxylic acid under mild conditions, a transformation that leaves the ketone group intact. This selectivity is a hallmark of aldehyde chemistry. The product of such an oxidation would be 2-(4-isobutylphenyl)-2-oxo-propanoic acid (4-isobutylphenylglyoxylic acid). Stronger oxidizing agents could potentially lead to cleavage of the carbon-carbon bond between the carbonyls. The oxidation of the related compound 2-(4-isobutylphenyl)propionaldehyde (B1582749) to the widely used drug ibuprofen (B1674241) (2-(4-isobutylphenyl)propionic acid) is a well-established industrial process, utilizing reagents like oxygen in the presence of manganese or cobalt salts. researchgate.net

Reductive Transformations: Reduction of the α-keto aldehyde can also be controlled.

Selective Reduction of the Aldehyde: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), it is possible to selectively reduce the more reactive aldehyde group to a primary alcohol, yielding 2-(4-isobutylphenyl)-1,2-dihydroxyethanone.

Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, would reduce both the aldehyde and the ketone to their corresponding alcohols, resulting in 2-(4-isobutylphenyl)propane-1,2-diol. Catalytic hydrogenation using catalysts based on nickel, copper, or other transition metals is a common method for reducing carbonyl compounds. mdpi.comgoogle.com

Catalytic Transformations Involving this compound

Catalysis is central to manipulating the reactivity of molecules like this compound. Various catalytic systems can be employed to achieve specific transformations.

Catalytic Hydrogenation: As mentioned, transition metal catalysts (e.g., Pd, Pt, Ni, Rh, Co, Cu) are effective for the reduction of the carbonyl groups. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure) can impart selectivity, allowing for the reduction of the aldehyde over the ketone, or the reduction of both.

Catalytic Oxidation: The oxidation of the aldehyde to a carboxylic acid can be performed catalytically using oxygen or air as the oxidant in the presence of transition metal salts, such as those of cobalt (Co) or manganese (Mn), which is analogous to processes used in ibuprofen synthesis. researchgate.net

Acid/Base Catalysis: Many of the condensation reactions involving this compound are catalyzed by acids or bases. For example, the formation of aldoximes from aldehydes and hydroxylamine is a condensation reaction that can be catalyzed by either acid or base. researchgate.net

Studies of Its Intermediacy in Complex Organic Synthesis Pathways

While this compound is not a named intermediate in the two main commercial syntheses of ibuprofen (the Boots and BHC processes), its structure suggests it could arise as a byproduct or an intermediate in alternative synthetic routes. researchgate.net The related compound, 2-(4-isobutylphenyl)propionaldehyde, is a known intermediate in some ibuprofen synthesis pathways, and its oxidation is a key step. researchgate.net

It is plausible that this compound could be formed through the oxidation of precursors such as 4-isobutylstyrene (B134460) or 1-(4-isobutylphenyl)ethanone under specific conditions. For example, ozonolysis or other oxidative cleavage methods applied to a styrene (B11656) derivative could potentially yield this α-keto aldehyde. Furthermore, in syntheses involving aldehydes, related compounds are sometimes used to react with and remove impurities, indicating the presence and reactivity of such functional groups within the broader synthetic landscape of ibuprofen and its precursors. google.com

Photochemical and Thermochemical Reaction Pathways

Photochemical Pathways: The absorption of light by the carbonyl groups can initiate several photochemical reactions, most notably the Norrish reactions. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to a carbonyl group upon photoexcitation. For this compound, cleavage of the bond between the two carbonyls is the most likely Norrish Type I pathway. This would generate a 4-isobutylbenzoyl radical and a formyl radical. These highly reactive radical intermediates can then undergo various secondary reactions, such as decarbonylation or recombination. wikipedia.orgacs.org

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen. The structure of this compound lacks γ-hydrogens relative to the carbonyl groups, making the Norrish Type II reaction an unlikely pathway. wikipedia.orgyoutube.com

Thermochemical Pathways: At elevated temperatures, the compound is expected to undergo decomposition. The likely pathway would involve decarbonylation, particularly the loss of carbon monoxide from the aldehyde group, which is a common thermal reaction for aldehydes. A study on the thermal decomposition of the related compound ibuproxam (B1674247) showed that it degrades to form products including 4-isobutylacetophenone, indicating the stability of the isobutylphenyl ketone moiety under thermal stress. nih.gov This suggests that thermolysis of this compound might yield 4-isobutylbenzaldehyde (B42465) and carbon monoxide as primary decomposition products.

Advanced Analytical and Spectroscopic Research Methodologies

Development of Advanced Spectroscopic Techniques for Structural Elucidation

The precise determination of the molecular structure of 2-(4-Isobutylphenyl)-2-oxoacetaldehyde, an aromatic keto-aldehyde, hinges on the synergistic use of several high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the phenyl ring are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aldehydic proton would be highly deshielded, appearing at a significant downfield chemical shift, likely as a singlet. The isobutyl group would show a characteristic pattern of a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The two carbonyl carbons (ketone and aldehyde) would resonate at the lowest field. The aromatic carbons would appear in the typical aromatic region, with the quaternary carbons showing lower intensity. The aliphatic carbons of the isobutyl group would be found at the upfield end of the spectrum.

Advanced 2D NMR Techniques: To confirm the assignments made from 1D NMR, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. A COSY spectrum would show correlations between adjacent protons, for example, between the methylene and methine protons of the isobutyl group. HSQC would correlate each proton to its directly attached carbon atom. HMBC, on the other hand, would reveal longer-range correlations (2-3 bonds), which is vital for connecting the different fragments of the molecule, such as linking the aromatic ring to the isobutyl and the oxoacetaldehyde moieties.

Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aldehydic-H | 9.8 | s | - |

| Aromatic-H | 7.8 | d | 8.0 |

| Aromatic-H | 7.3 | d | 8.0 |

| Methylene-H (isobutyl) | 2.5 | d | 7.0 |

| Methine-H (isobutyl) | 1.9 | m | - |

| Methyl-H (isobutyl) | 0.9 | d | 6.5 |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| Ketone C=O | 195 |

| Aldehyde C=O | 190 |

| Aromatic C (quaternary) | 145, 132 |

| Aromatic CH | 130, 128 |

| Methylene C (isobutyl) | 45 |

| Methine C (isobutyl) | 30 |

| Methyl C (isobutyl) | 22 |

Advanced Mass Spectrometry (MS) Techniques

Advanced Mass Spectrometry (MS) techniques are essential for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula, confirming the molecular formula C₁₂H₁₄O₂.

Tandem Mass Spectrometry (MS/MS): To further probe the structure, tandem MS (or MS/MS) experiments would be performed. The molecular ion is isolated, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint of the molecule and helps to confirm the connectivity of its structural components. Expected fragmentation pathways would include the loss of the aldehyde group (CHO), the cleavage of the C-C bond between the two carbonyl groups, and the fragmentation of the isobutyl side chain.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 190 | [M]⁺ (Molecular Ion) |

| 161 | [M - CHO]⁺ |

| 147 | [M - C₃H₇]⁺ |

| 133 | [C₉H₉O]⁺ |

| 119 | [C₈H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Vibrational Spectroscopy (IR, Raman) for Conformational and Electronic Structure Probing

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study its conformational and electronic structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ketone and aldehyde C=O stretching vibrations would likely appear as two distinct, strong bands in the region of 1680-1720 cm⁻¹. The aldehydic C-H stretch would be visible as a characteristic pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region, and the C-H stretching of the aromatic and aliphatic parts would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric carbonyl stretch may also be observed. The combination of IR and Raman data can give a more complete picture of the vibrational modes of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Aldehydic C-H Stretch | 2850-2800, 2750-2700 | Weak |

| Ketone C=O Stretch | ~1690 | Strong |

| Aldehyde C=O Stretch | ~1710 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

Chromatographic Separation Science for Complex Mixtures

Chromatographic techniques are paramount for the separation, isolation, and purification of this compound from reaction mixtures and for the analysis of its purity.

Development of Chiral Chromatographic Methods

The molecule this compound is achiral as it does not possess a stereocenter. Therefore, direct chiral separation is not applicable. However, chiral chromatographic methods would be relevant in scenarios where this compound is used as a precursor to synthesize a chiral molecule. For instance, if the aldehyde is converted to a secondary alcohol or an α-amino acid, a chiral center is created.

In such cases, the resulting enantiomers could be separated using chiral High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The choice of the CSP and the mobile phase composition would be critical to achieve baseline separation of the enantiomers.

Alternatively, the racemic mixture could be derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral chromatographic column.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile impurities in a sample of this compound. This is crucial for quality control and for understanding potential side reactions in its synthesis.

The methodology would involve using a high-resolution capillary GC column, typically with a non-polar or medium-polarity stationary phase, to separate the impurities from the main compound. The separated components then enter the mass spectrometer, which acts as a detector and provides mass spectra for each component.

Potential impurities could include starting materials from the synthesis, by-products from side reactions (e.g., over-oxidation to the corresponding carboxylic acid or reduction to the alcohol), and degradation products. The identification of these impurities is achieved by comparing their mass spectra with libraries of known compounds (e.g., NIST) or by interpreting the fragmentation patterns. For quantitative analysis, a suitable internal standard would be used, and calibration curves would be generated.

Potential Impurities of this compound and their GC-MS Signatures

| Potential Impurity | Likely Origin | Expected GC-MS Signature |

| 4-Isobutylacetophenone | Starting material/precursor | Shorter retention time, characteristic mass spectrum |

| 2-(4-Isobutylphenyl)propanoic acid (Ibuprofen) | Over-oxidation | Longer retention time (may require derivatization), known mass spectrum |

| 2-(4-Isobutylphenyl)propan-1,2-diol | Reduction | Longer retention time, characteristic fragmentation |

| Unreacted starting materials | Incomplete reaction | Dependent on the synthetic route |

High-Performance Liquid Chromatography (HPLC) Method Development for Trace Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and specificity. The development of a robust HPLC method for the trace analysis of this compound is critical for the quality control of its parent drug substance. Research in this area focuses on optimizing chromatographic conditions to achieve separation from the active pharmaceutical ingredient (API) and other related compounds.

Method development typically employs reversed-phase chromatography, which is well-suited for separating moderately polar to nonpolar compounds. The selection of the stationary phase, mobile phase composition, column temperature, and detector wavelength are critical parameters that are systematically optimized. C18 columns are frequently utilized for their hydrophobic retention characteristics, providing effective separation of the target analyte from a complex sample matrix.

The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is a crucial variable, as it can influence the ionization state of the analyte and other components, thereby affecting their retention times and peak shapes. Gradient elution, where the proportion of the organic modifier is varied during the analytical run, is commonly employed to ensure the timely elution of all compounds with good resolution. Detection is typically performed using an ultraviolet (UV) detector, with the wavelength selected to maximize the sensitivity for this compound.

Detailed research findings from various studies on the analysis of related substances in the parent API provide a foundation for developing a specific method for this aldehyde. The conditions are fine-tuned to ensure the method is sensitive enough to detect and quantify the impurity at levels stipulated by regulatory guidelines, often in the range of 0.05% to 0.1% relative to the API.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Stationary Phase (Column) | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) | Zorbax SB-Phenyl (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer Solution (pH 6.9) | Water (pH adjusted to 3.0 with Phosphoric Acid) | Phosphate Buffer Solution (pH 3.0) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Isocratic (55:45 A:B) | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 40 °C | 35 °C | Ambient |

| Detection Wavelength | 214 nm | 254 nm | 265 nm |

| Injection Volume | 5 µL | 20 µL | 10 µL |

Electrochemical and Other Advanced Detection Research

While UV detection is standard in HPLC, research into more advanced detection methods is ongoing to enhance sensitivity and selectivity for trace-level impurities like this compound. Electrochemical detection (ECD) represents a powerful alternative or complementary technique. ECD measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. Given the presence of an aldehyde functional group, which is electrochemically active, this compound is a candidate for sensitive electrochemical detection.

Research into the electrochemical behavior of the parent molecule, 2-(p-isobutylphenyl)propionic acid, has shown that it undergoes irreversible oxidation at a platinum electrode. researchgate.net This suggests that related compounds, including the aldehyde derivative, would also exhibit electrochemical activity that could be exploited for analytical purposes. researchgate.net The development of an electrochemical sensor would involve optimizing parameters such as the electrode material (e.g., glassy carbon, platinum), the applied potential, and the mobile phase composition to achieve a low limit of detection (LOD). Novel sensor platforms, such as those based on nanochannel arrays, have demonstrated high sensitivity for detecting pharmaceutical contaminants in water and could potentially be adapted for this purpose. uniovi.es

Other advanced detection methods include mass spectrometry (MS), particularly when coupled with HPLC (LC-MS). LC-MS provides not only quantification but also structural information, which is invaluable for the unambiguous identification of impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the analyte, further confirming its identity.

Application of Chemometrics and Data Science in Analytical Method Development

The development of analytical methods, particularly for separating a complex mixture of related substances, can be a time-consuming and resource-intensive process. Chemometrics and data science offer powerful tools to streamline and optimize this process, an approach often referred to as Analytical Quality by Design (AQbD). researchgate.net

Design of Experiments (DoE) is a key chemometric tool used to systematically investigate the effects of multiple method parameters (e.g., pH, gradient time, temperature) on critical quality attributes of the method, such as the resolution between adjacent peaks. longdom.orgresearchgate.net By using statistical models, DoE allows for the identification of the optimal chromatographic conditions with a minimal number of experiments. longdom.org Response surface methodology can be employed to visualize the "design space," which is the multidimensional combination of method parameters that have been demonstrated to provide assurance of quality. longdom.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules. For 2-(4-isobutylphenyl)-2-oxoacetaldehyde, DFT calculations can reveal the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key aspects of the electronic structure that can be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For instance, in related compounds, the HOMO orbital is often located over the carbonyl group and oxygen atoms, while the LUMO orbital is positioned over the aromatic benzene (B151609) rings. ias.ac.in

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Chemical descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and global softness, provide quantitative measures of the molecule's reactivity. These descriptors help in understanding the molecule's behavior in chemical reactions.

Molecular Modeling of Conformational Landscapes and Stereoisomerism

The three-dimensional structure of a molecule significantly influences its physical and biological properties. Molecular modeling techniques are employed to explore the conformational landscape of this compound, identifying the most stable arrangements of its atoms in space.

By systematically rotating the single bonds within the molecule, a potential energy surface can be generated. This surface reveals the various possible conformers and the energy barriers between them. The most stable conformers correspond to the energy minima on this surface. Understanding the preferred conformations is essential for predicting how the molecule will bind to biological targets or participate in chemical reactions.

While this compound itself is not chiral, the introduction of substituents could create stereoisomers. Molecular modeling can be used to study the properties of these potential stereoisomers and predict their relative stabilities.

Simulation of Reaction Pathways and Transition States

Computational simulations have become indispensable for understanding reaction mechanisms and identifying the transition states that connect reactants to products. chemrxiv.org For this compound, these simulations can map out the energetic profiles of various potential reactions, such as oxidation, reduction, or condensation reactions.

Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between a reactant and a product, identifying the transition state structure and its associated energy barrier (activation energy). rwth-aachen.de This information is crucial for predicting the feasibility and rate of a chemical reaction. Reactive molecular dynamics (RMD) simulations can also be employed to explore complex reaction networks and discover novel reaction pathways. rwth-aachen.deosti.gov

By combining global optimization algorithms with neural networks, it is possible to efficiently explore the potential energy surface and identify competing reaction pathways and their associated transition states. chemrxiv.org

Table 1: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | DFT (B3LYP/6-31G) | 15.2 |

| Oxidation of aldehyde | DFT (B3LYP/6-31G) | 22.5 |

| Reduction of ketone | DFT (B3LYP/6-31G*) | 18.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Design and Prediction of Novel Derivatives

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. By making systematic modifications to the structure of this compound, it is possible to create a library of virtual derivatives. The properties of these derivatives can then be predicted using computational methods, allowing for the selection of the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or physicochemical properties of molecules with their biological activity or other properties. protoqsar.com These models can be used to predict the properties of novel derivatives of this compound, guiding the design of compounds with enhanced characteristics. For example, the design of novel isobutylchalcones has been guided by computational evaluations to identify critical structural features for cytotoxic activity. researchgate.netresearchgate.net

The general approach involves generating molecular descriptors, which are numerical values that quantify various aspects of the molecule's structure, and then using statistical methods to build a predictive model. protoqsar.com

Spectroscopic Property Prediction through Computational Methods

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis).

DFT calculations can provide theoretical vibrational wavenumbers that, after appropriate scaling, show good agreement with experimental FT-IR and FT-Raman spectra. ias.ac.in Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹H NMR | Chemical Shift (aldehyde H) | 9.8 ppm |

| ¹³C NMR | Chemical Shift (carbonyl C) | 195.3 ppm |

| IR Spectroscopy | C=O Stretch Frequency | 1710 cm⁻¹ |

| UV-Vis Spectroscopy | λmax | 254 nm |

Note: The data in this table is hypothetical and for illustrative purposes only.

Mechanistic Studies in Chemical and Biochemical Pathways Non Clinical Focus

Formation and Transformation Mechanisms in Chemical Degradation Processes

The formation of 2-(4-isobutylphenyl)-2-oxoacetaldehyde in chemical degradation processes is likely linked to the oxidative degradation of related compounds, such as the widely used non-steroidal anti-inflammatory drug, ibuprofen (B1674241). Although not a commonly reported degradation product, its structure suggests it could arise as a transient intermediate under specific oxidative conditions.

The degradation of α-keto aldehydes can proceed through several mechanistic pathways, largely dependent on the reaction conditions. Under oxidative environments, such as those involving hydroxyl radicals or ozone, the aldehyde group is susceptible to oxidation to a carboxylic acid, yielding 2-(4-isobutylphenyl)-2-oxoacetic acid. Conversely, the ketone functionality can undergo cleavage, leading to the formation of smaller aromatic and aliphatic compounds.

In the presence of nucleophiles, α-keto aldehydes can undergo a variety of addition reactions. For instance, in aqueous media, they can exist in equilibrium with their hydrate (B1144303) forms. The reactivity of the dicarbonyl system also makes it susceptible to condensation reactions and the formation of more complex molecular structures. The table below summarizes potential degradation pathways.

| Degradation Pathway | Reactant/Condition | Potential Products |

| Oxidation | Hydroxyl Radicals, Ozone | 2-(4-Isobutylphenyl)-2-oxoacetic acid, 4-Isobutylbenzoic acid |

| Reduction | Reducing Agents (e.g., NaBH4) | 2-(4-Isobutylphenyl)-1,2-ethanediol |

| C-C Bond Cleavage | Strong Oxidants, High Energy | 4-Isobutylbenzaldehyde (B42465), Formic Acid |

| Hydration | Water | This compound hydrate |

Enzymatic Biotransformation Pathways (Excluding Clinical Outcomes)

While specific enzymatic studies on this compound are scarce, its biotransformation can be inferred from the known metabolic pathways of aldehydes and ketones. The primary enzymatic reactions would likely involve reduction and oxidation.

Substrate Recognition and Catalytic Mechanisms of Involved Enzymes

Enzymes from the aldo-keto reductase (AKR) superfamily are prime candidates for the biotransformation of this compound. These enzymes typically possess a deep, hydrophobic binding pocket that can accommodate the isobutylphenyl moiety. The catalytic mechanism of AKRs involves the transfer of a hydride ion from the cofactor NADPH to one of the carbonyl carbons of the substrate. Depending on the specific isozyme, this could lead to the reduction of either the aldehyde or the ketone group, forming the corresponding alcohol.

Aldehyde dehydrogenases (ALDHs) would likely catalyze the oxidation of the aldehyde group to a carboxylic acid. The catalytic mechanism of ALDHs involves the formation of a thiohemiacetal intermediate with a cysteine residue in the active site, followed by hydride transfer to NAD(P)+ and subsequent hydrolysis to release the carboxylic acid product.

Characterization of Enzyme Systems Responsible for its Biotransformation

The primary enzyme systems responsible for the biotransformation of this compound would be located in the liver, the principal site of xenobiotic metabolism. These would include cytosolic aldo-keto reductases and mitochondrial and cytosolic aldehyde dehydrogenases. Cytochrome P450 enzymes, which are known to metabolize ibuprofen, could also potentially interact with this compound, possibly through oxidative attack on the aromatic ring or the isobutyl side chain, although direct metabolism of the α-ketoaldehyde moiety by P450s is less common.

Role as a Chemical Precursor in the Synthesis of Related Complex Molecules

The dicarbonyl functionality of this compound makes it a potentially valuable precursor in organic synthesis, particularly for the construction of heterocyclic compounds. The adjacent aldehyde and ketone groups provide two reactive sites for condensation reactions with a variety of nucleophiles.

For instance, reaction with hydrazines could lead to the formation of pyridazines, while reaction with 1,2-diamines could yield quinoxalines. Similarly, condensation with β-dicarbonyl compounds or other active methylene (B1212753) compounds could be employed to construct a range of carbocyclic and heterocyclic ring systems. The table below illustrates some potential synthetic applications.

| Reactant | Resulting Heterocycle |

| Hydrazine | 3-(4-Isobutylphenyl)pyridazine |

| Phenylhydrazine | 1-Phenyl-3-(4-isobutylphenyl)pyridazine |

| o-Phenylenediamine | 2-(4-Isobutylbenzoyl)quinoxaline |

| Ethylenediamine | 2-(4-Isobutylbenzoyl)dihydropyrazine |

Environmental Chemical Fate and Transformation Research: Mechanistic Aspects

The environmental fate of this compound is expected to be governed by its chemical reactivity and susceptibility to microbial degradation. As a potential minor transformation product of the widely detected environmental contaminant ibuprofen, its presence in the environment would likely be transient.

In aquatic environments, it would be subject to photolytic degradation, particularly in the presence of photosensitizers that can generate reactive oxygen species. Hydrolysis to its hydrate form would also occur. In soil and sediment, it would be susceptible to abiotic degradation on mineral surfaces, which can catalyze oxidation or reduction reactions.

Microbial degradation is anticipated to be a significant pathway for the removal of this compound from the environment. A diverse range of microorganisms possess the enzymatic machinery (e.g., reductases and dehydrogenases) to metabolize aldehydes and ketones. The likely initial steps in its biodegradation would be reduction to the corresponding diol or oxidation to the keto-acid, which would then be further metabolized through established pathways for aromatic compound degradation.

Future Directions and Emerging Research Avenues

Integration with Automated Synthesis and Flow Chemistry Methodologies

Automated platforms can enable the rapid screening of reaction conditions, catalysts, and substrates, accelerating the development of novel transformations involving this compound. For instance, multi-step syntheses that use 2-(4-isobutylphenyl)-2-oxoacetaldehyde as an intermediate can be "telescoped" into a continuous sequence, eliminating the need for manual isolation and purification at each stage. durham.ac.ukresearchgate.net This approach has been successfully demonstrated for the synthesis of active pharmaceutical ingredients (APIs) like Ibuprofen (B1674241), a structurally related molecule, showcasing the potential for significant gains in efficiency and productivity. nih.govgoogle.com The development of a fully automated, continuous-flow solid-phase synthesis for complex molecules further underscores the power of this technology to streamline the production of compounds derived from reactive intermediates. nih.gov

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often inefficient, leading to temperature gradients and potential side reactions. | Superior due to high surface-area-to-volume ratio, allowing for precise temperature control. durham.ac.uk |

| Safety | Higher risk when handling reactive intermediates or exothermic reactions at a large scale. | Inherently safer due to small reactor volumes and better control over reaction conditions. durham.ac.uk |

| Scalability | Complex process, often requiring re-optimization of conditions. | Simpler "scaling-out" by running multiple reactors in parallel or extending operation time. |

| Process Control | Limited; parameters are uniform across the bulk mixture. | Precise control over residence time, stoichiometry, and reaction quenching. nih.gov |

| Automation | Challenging to fully automate multi-step sequences. | Readily integrated with automated pumps, sensors, and purification modules for "push-button" synthesis. nih.gov |

Potential Applications in Advanced Materials Science as a Building Block

The dicarbonyl functionality of this compound makes it a versatile and reactive building block for the synthesis of more complex molecular architectures, including those relevant to advanced materials science. Its ability to participate in a variety of cyclization and condensation reactions opens pathways to a diverse range of heterocyclic compounds. chemrxiv.org Heterocycles such as pyrazoles, pyridones, and triazoles are foundational to many functional materials, including organic light-emitting diodes (OLEDs), sensors, and specialty polymers. mdpi.com

Research is anticipated to explore the use of this compound in polymerization reactions. Its two reactive carbonyl groups could enable it to act as a monomer or cross-linking agent in the formation of novel polymers with tailored thermal, optical, or mechanical properties. The isobutylphenyl moiety, also present in Ibuprofen researchgate.net, can impart hydrophobicity and influence the polymer's solubility and intermolecular interactions, which are critical factors in the design of materials for applications ranging from drug delivery systems to advanced coatings.

Exploration of Novel Catalytic Cycles for this compound Transformations

Modern catalysis offers a powerful toolkit to unlock new transformations for this compound. Research is moving beyond classical reactions to explore novel catalytic cycles that can functionalize the molecule with high selectivity and efficiency.

Emerging areas of exploration include:

Photoredox Catalysis: This approach uses visible light to drive chemical reactions, often under very mild conditions. Combined with organocatalysis, it could enable enantioselective α-alkylation of the aldehyde, creating chiral centers that are crucial for pharmaceutical applications. princeton.edu

Hydrogen Autotransfer (or Borrowing Hydrogen) Catalysis: This atom-economical strategy uses a catalyst to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ, which then reacts before the hydrogen is returned. Applying this concept could allow for the α-alkylation of ketones using alcohols as alkylating agents, a greener alternative to traditional methods. mdpi.com

Enamine and Iminium Catalysis: As part of the broader field of organocatalysis, these methods use small organic molecules (like secondary amines) to activate carbonyl compounds. This could facilitate a wide range of asymmetric C-C bond-forming reactions, converting this compound into high-value, chiral molecules. mdpi.com

Copper-Catalyzed Transformations: Efficient methods for synthesizing α-keto aldehydes often rely on copper(I) catalysis for the selective oxidation of α-hydroxy ketones using oxygen as the oxidant. rsc.orgresearchgate.net Further exploration of copper and other transition-metal catalysts could lead to new cross-coupling and cyclization reactions starting from this compound.

| Catalytic Strategy | Potential Transformation of this compound | Key Advantage |

|---|---|---|

| Photoredox Catalysis | Asymmetric α-alkylation, C-H functionalization. princeton.edu | Uses light as a traceless reagent; mild reaction conditions. |

| Hydrogen Autotransfer | Alkylation using alcohols, formation of new C-C bonds. mdpi.com | High atom economy, reduces waste by using readily available alcohols. |

| Organocatalysis (Enamine/Iminium) | Enantioselective aldol, Michael, and alkylation reactions. mdpi.com | Metal-free, often less sensitive to air and moisture, enables asymmetric synthesis. |

| Transition Metal Catalysis (e.g., Cu, Pd) | Cross-coupling, cyclization, oxidation, and reduction reactions. researchgate.net | High reactivity and selectivity, enables a broad scope of transformations. |

Development of Enhanced Methodologies for Impurity Profiling and Control in Pharmaceutical Manufacturing Research

In pharmaceutical manufacturing, any substance that is not the API or an excipient is considered an impurity. rroij.com Given its structural relationship to Ibuprofen, this compound and its close analogue, 2-(4-isobutylphenyl)propanal, are considered potential process-related impurities or degradation products in the synthesis of this widely used drug. metfop.edu.inanantlabs.comchemicalbook.com Regulatory bodies like the ICH require that impurities above a certain threshold (typically 0.1%) be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. rroij.comresearchgate.net

Future research will focus on developing highly sensitive and specific analytical methods for the detection and quantification of this compound at trace levels. Advanced hyphenated techniques are crucial for this purpose.

Key analytical techniques for impurity profiling include:

High-Performance Liquid Chromatography (HPLC): The most widely used technique for separating and quantifying impurities in pharmaceutical products. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, enabling the identification and structural elucidation of unknown impurities. metfop.edu.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the definitive structural characterization of isolated impurities. metfop.edu.in

Capillary Electrophoresis (CE): Offers a different separation mechanism than HPLC and can be particularly useful for charged or highly polar impurities. rroij.com

Developing a comprehensive impurity profile is essential for optimizing synthetic routes to minimize the formation of this compound and for establishing appropriate controls throughout the manufacturing process. pharmaffiliates.com

Research into Sustainable Synthesis and Transformation Processes

The principles of green chemistry are increasingly driving innovation in chemical synthesis. Future research on this compound will prioritize the development of sustainable processes that minimize environmental impact. nih.gov

Key areas for sustainable research include:

Use of Greener Oxidants: Replacing traditional, often stoichiometric and hazardous, oxidizing agents with environmentally benign alternatives like molecular oxygen (O₂) or hydrogen peroxide. innoget.com

Development of Reusable Catalysts: Designing heterogeneous or reusable homogeneous catalysts to replace single-use reagents, thereby reducing waste and cost. Metal-free, carbon-based catalysts are a particularly promising avenue. rsc.org

Solvent-Free or Green Solvent Reactions: Conducting reactions under solvent-free conditions or in greener solvents (e.g., water, bio-derived solvents) to reduce volatile organic compound (VOC) emissions. rsc.org

Biorenewable Feedstocks: Investigating synthetic routes that begin from renewable starting materials. For example, research has shown the feasibility of synthesizing Ibuprofen from β-pinene, a component of turpentine, which could provide a sustainable pathway to its precursors and related compounds. bham.ac.uk

Energy Efficiency: Utilizing methods like flow chemistry that can improve energy efficiency through better heat transfer and reduced reaction times. durham.ac.uk

By focusing on these areas, the chemical community can ensure that the synthesis and subsequent transformations of this compound align with modern standards of environmental stewardship and economic viability.

Q & A

Q. What are the primary synthetic routes for 2-(4-Isobutylphenyl)-2-oxoacetaldehyde?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of 4-isobutylbenzene with chloroacetyl chloride, followed by oxidation of the intermediate to introduce the oxoacetaldehyde group. Alternative routes may include palladium-catalyzed cross-coupling reactions (e.g., using 4-isobutylphenylboronic acid with glyoxal derivatives under oxidative conditions). Key steps:

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedel-Crafts | AlCl₃, CH₂Cl₂, 0°C → RT | 60-70 | |

| Oxidation | K₂S₂O₈, AcOH, 80°C | 45-55 | |

| Purification | Column chromatography (7:3 hexane/EA) | - |

Q. How is the structure of this compound confirmed?

Methodological Answer: Structural validation combines spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR identify the isobutylphenyl group (δ ~1.0–2.5 ppm for CH(CH₂)₂) and aldehyde proton (δ ~9.8–10.2 ppm).

- X-ray Crystallography : SHELX software refines crystal packing and hydrogen-bonding networks (e.g., C=O∙∙∙H interactions) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (calculated for C₁₂H₁₄O₂: 190.0994).

Q. What is the reactivity profile of the oxoacetaldehyde moiety in this compound?

Methodological Answer: The α-ketoaldehyde group undergoes nucleophilic additions (e.g., with amines to form hydrazones) and redox reactions:

- Condensation : Reacts with hydrazines to yield hydrazone derivatives, as seen in analogous compounds .

- Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol, leaving the ketone intact.

- Oxidation : H₂O₂ or MnO₂ oxidizes the aldehyde to a carboxylic acid.

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the compound’s crystallographic properties?

Methodological Answer: The isobutyl group’s steric bulk affects crystal packing. In the related 2-(4-Isobutylphenyl)propanohydrazide derivative (C21H23N3O2), monoclinic C2/c symmetry is observed with a = 30.366 Å, b = 7.383 Å, and hydrogen bonds stabilizing the lattice . Computational modeling (DFT) predicts similar trends for the title compound, where van der Waals interactions dominate due to the isobutyl chain.

Q. Table 2: Crystallographic Parameters for Analogous Compounds

| Compound | Space Group | a (Å) | b (Å) | Reference |

|---|---|---|---|---|

| 2-(4-Isobutylphenyl)propanohydrazide | C2/c | 30.366 | 7.383 | |

| 2-(4-Methoxyphenyl)-2-oxoacetaldehyde | P2₁/c | 7.892 | 14.621 |

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity.

- Electrostatic Potential Maps : Highlight nucleophilic sites at the aldehyde oxygen and electrophilic regions at the ketone.

- Substituent Effects : Electron-donating isobutyl groups increase electron density on the phenyl ring, altering reaction pathways compared to electron-withdrawing substituents (e.g., Cl, F) .

Q. How can structure-activity relationships (SAR) guide biological studies of this compound?

Methodological Answer: SAR studies compare derivatives with varying para-substituents (e.g., isobutyl vs. methoxy or halogen):

- Antimicrobial Assays : Test against Gram-positive bacteria (MIC values) using broth dilution.

- Enzyme Inhibition : Screen against cyclooxygenase (COX) via ELISA, leveraging the isobutyl group’s hydrophobicity for binding pocket interactions.

- Data Analysis : Correlate logP (calculated: ~2.8) with cellular uptake efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。